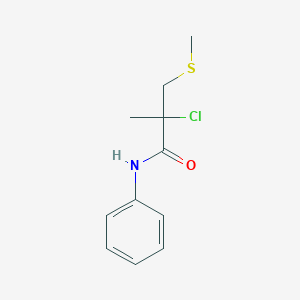![molecular formula C10H14N2O4 B14667520 N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine CAS No. 50997-14-3](/img/structure/B14667520.png)
N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine is an organic compound known for its role in various biochemical and industrial applications. It is a zwitterionic amino acid derivative that is often used in buffer solutions due to its ability to maintain stable pH levels. This compound is characterized by its white crystalline appearance and moderate solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine typically involves the reaction of 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine with glycine under controlled conditions. The process may include steps such as:
Formation of the Pyridine Derivative: Starting with 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine, the compound is subjected to various chemical reactions to introduce the glycine moiety.
Coupling Reaction: The pyridine derivative is then coupled with glycine using reagents like carbodiimides to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to maximize yield and minimize by-products, often involving purification steps such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyridines.
Applications De Recherche Scientifique
N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine is widely used in scientific research due to its versatile properties:
Chemistry: Used as a buffer in electrophoresis and other analytical techniques.
Biology: Employed in cell culture media to maintain pH stability.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various biochemical reagents and as a stabilizer in industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through its ability to stabilize pH levels in various environments. It interacts with hydrogen ions, thereby buffering changes in pH. The molecular targets include enzymes and other proteins that require a stable pH for optimal activity. The pathways involved often relate to metabolic processes where pH stability is crucial.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricine: Another zwitterionic amino acid derivative used in buffer solutions.
Bicine: Similar in structure and function, used in biochemical applications.
Uniqueness
N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine is unique due to its specific structural features that provide distinct buffering capacities and stability under various conditions. Its ability to maintain pH in a narrow range makes it particularly valuable in sensitive biochemical and industrial applications.
Propriétés
Numéro CAS |
50997-14-3 |
|---|---|
Formule moléculaire |
C10H14N2O4 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]acetic acid |
InChI |
InChI=1S/C10H14N2O4/c1-6-10(16)8(3-11-4-9(14)15)7(5-13)2-12-6/h2,11,13,16H,3-5H2,1H3,(H,14,15) |
Clé InChI |
YUEGQVWFLNSRSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1O)CNCC(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


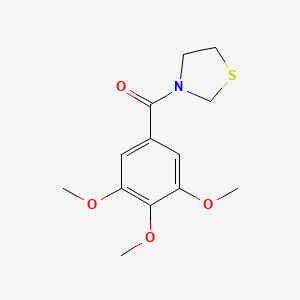
![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
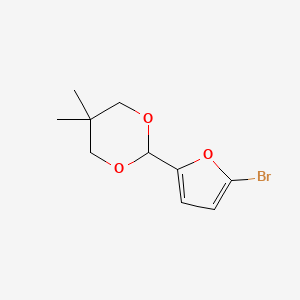
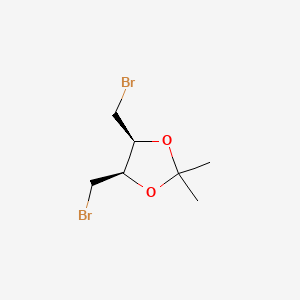

![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)
![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
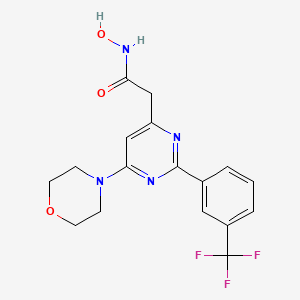
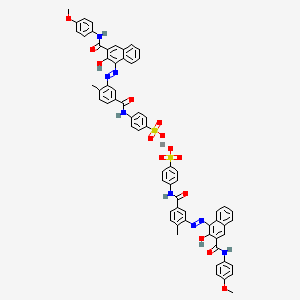
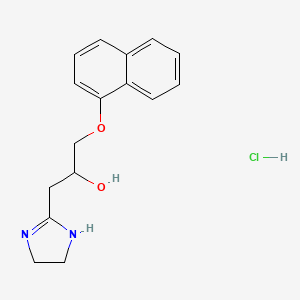
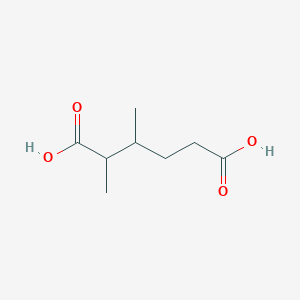
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)

